molecular formula C10H6CoF12O5 B3420975 Cobalt(II) hexafluoroacetylacetonate hydrate CAS No. 206986-92-7

Cobalt(II) hexafluoroacetylacetonate hydrate

Cat. No. B3420975
CAS RN: 206986-92-7
M. Wt: 493.06 g/mol
InChI Key: POHWVOSIFCILEF-SUXDNRKISA-N
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Description

Cobalt(II) hexafluoroacetylacetonate hydrate, also known as Co(hfa)2·2H2O, is a transition metal complex that has gained considerable attention in recent years due to its unique physical and chemical properties. It has a molecular weight of 473.03 (anhydrous basis) .


Molecular Structure Analysis

The linear formula of this compound is Co(C5HF6O2)2 · xH2O . The number of electrons in each of cobalt’s shells is 2, 8, 15, 2 and its electron configuration is [Ar]3d 7 4s 2 .


Physical And Chemical Properties Analysis

This compound appears as crystals or powder . It has a melting point of 197 °C . The solubility in water is not specified .

Scientific Research Applications

1. Catalysis in Chemical Reactions

Cobalt(II) hexafluoroacetylacetonate hydrate plays a crucial role as a catalyst in various chemical reactions. For instance, it catalyzes the oxidation-reduction hydration of olefins with molecular oxygen, converting olefins to hydrated products. This process is enhanced by the removal of water formed during the reaction, especially by azeotropic methods, using catalysts like bis(trifluoroacetylacetonato)cobalt(II) (Kato et al., 1990).

2. Magnetic Properties and Crystal Structure Analysis

This compound is significant in studying magnetic properties and crystal structures of complexes. For instance, its reaction with nitronyl nitroxide radicals results in octahedral adducts, which are studied for their ferromagnetic behavior and crystal structure (Sun et al., 2000).

3. Chemical Vapor Deposition in Material Science

This compound is utilized in the chemical vapor deposition of copper-cobalt films. Studies have explored the reactions of Co2(CO)8 and submicron cobalt particles with Cu(hfac)2 (hexafluoroacetylacetonate) in toluene, contributing to the understanding of the deposition process of copper-cobalt binary films (Gu et al., 1998).

4. Insight into Molecular Interactions

Research on Cobalt(II) diketonate complexes, like bis[trifluoroacetylacetonato(-1)]cobalt(II), provides insights into the activation of triplet dioxygen in protic solvents used in oxidation catalysis. This understanding is critical for developing more efficient catalytic processes (Kubas et al., 2011).

Safety and Hazards

Cobalt(II) hexafluoroacetylacetonate hydrate is considered hazardous. It has hazard statements H302-H312-H315-H318-H332-H335-H351, indicating risks from ingestion, skin contact, eye contact, inhalation, and potential carcinogenic effects . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting .

properties

IUPAC Name

cobalt;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H2F6O2.Co.H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1,12H;;1H2/b2*2-1-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHWVOSIFCILEF-SUXDNRKISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.[Co]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.[Co]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6CoF12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

206986-92-7
Record name Cobalt(II) hexafluoroacetylacetonate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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